7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitutions to add the different functional groups. One of the key steps might involve a reaction with 2-chloro-6-fluorobenzyl chloride , a reagent used in the synthesis of various organic compounds .Scientific Research Applications
Neurodegenerative Diseases
Compounds analogous to 7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione have been designed as tricyclic xanthine derivatives with improved water solubility. These derivatives showed potent dual-target-directed antagonistic activity on A1/A2A adenosine receptors and inhibited monoamine oxidases (MAO). They hold promise for symptomatic and disease-modifying treatments of neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antimycobacterial Activity
A series of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which are structurally related to the compound , demonstrated significant ability to inhibit the growth of Mycobacterium tuberculosis in vitro. These compounds showed that small, hydrophobic substituents in the purine 2-position enhance bioactivity, indicating their potential as antimycobacterial agents with low toxicity toward mammalian cells. The most active compound in this series had an MIC value of 0.20 microg/mL against M. tuberculosis, highlighting the importance of structural modification for antimycobacterial drug development (Braendvang & Gundersen, 2007).
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O3/c1-11-7-26(8-12(2)30-11)10-16-23-18-17(19(28)24-20(29)25(18)3)27(16)9-13-14(21)5-4-6-15(13)22/h4-6,11-12H,7-10H2,1-3H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTOWIKGLXDSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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